Butalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butalene, also known as bicyclo[2.2.0]hexa-1,3,5-triene, is a polycyclic hydrocarbon composed of two fused cyclobutadiene rings . This compound is of significant interest due to its unique structure and aromatic properties. It can be envisioned as benzene with an internal bridge, and calculations indicate it is somewhat less stable than the open 1,4-didehydrobenzene biradical .
Preparation Methods
The synthesis of butalene involves an elimination reaction from a Dewar benzene derivative This method is significant as it allows the formation of the unique bicyclic structure of this compound
Chemical Reactions Analysis
Butalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Similar to other polycyclic hydrocarbons, this compound can undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to its aromatic nature.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butalene has several scientific research applications:
Chemistry: this compound is studied for its unique aromatic properties and stability.
Biology and Medicine: While direct applications in biology and medicine are limited, the study of this compound can provide insights into the behavior of similar polycyclic compounds that may have biological activity.
Industry: this compound’s industrial applications are limited, but its study can contribute to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of butalene involves its aromatic nature. The significant π bonding interactions involve conjugation around the periphery of the whole six-atom structure, similar to benzene . This conjugation contributes to its stability and reactivity. The molecular targets and pathways involved are primarily related to its interactions with other aromatic compounds and reagents.
Comparison with Similar Compounds
Butalene can be compared with other similar compounds such as:
- Propalene
- Pentalene
- Heptalene
- Octalene
These compounds share the characteristic of being polycyclic hydrocarbons with varying degrees of aromaticity and stability . This compound is unique due to its specific bicyclic structure and the presence of two fused cyclobutadiene rings, which contribute to its distinct aromatic properties.
Properties
CAS No. |
1552-98-3 |
---|---|
Molecular Formula |
C6H4 |
Molecular Weight |
76.10 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexa-1,3,5-triene |
InChI |
InChI=1S/C6H4/c1-2-6-4-3-5(1)6/h1-4H |
InChI Key |
YHCJOCYHUDCVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.